![molecular formula C12H16N2O4S B2610116 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine CAS No. 91558-67-7](/img/structure/B2610116.png)

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

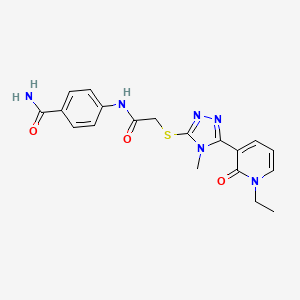

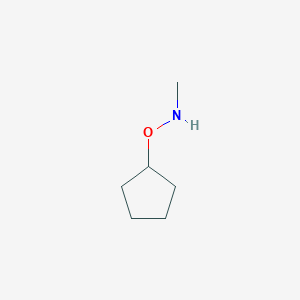

“1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 g/mol . This compound is used as an intermediate in the preparation of α-keto amide inhibitors of hepatitis C virus NS3 protease .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfonyl group (SO2), which is connected to a 4-methyl-3-nitrobenzene group .

Scientific Research Applications

Anticancer Properties

The compound 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine and related derivatives demonstrate promising applications in anticancer research. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential. Compounds synthesized from 4-methylbenzenesulfonylchloride showed strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Fluorescent Ligands for Histamine H3 Receptors

Derivatives of piperidine, including those linked to 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine, have been synthesized as fluorescent ligands for histamine H3 receptors. These compounds exhibit good to excellent affinities for the receptor, serving as potent tools for identifying and understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Antifungal Activity

Novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, including those utilizing 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine structures, have shown moderate to good antifungal activity against species like Aspergillus flavus and Cryptococcus neoformans. This indicates their potential in developing new antifungal agents (Darandale et al., 2013).

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been explored for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. The structure-activity evaluation of these compounds highlights the influence of substitutions on the benzhydryl and sulfonamide rings on their antibacterial activity (Vinaya et al., 2009).

Anti-inflammatory Activity

The synthesis of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives and their evaluation for anti-inflammatory activity demonstrate significant improvements in anti-inflammatory activities. The incorporation of N-benzenesulfonyl substituents into the compounds leads to potent inhibition of LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion, offering potential therapeutic benefits in anti-inflammatory treatments (Li et al., 2018).

properties

IUPAC Name |

1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10-5-6-11(9-12(10)14(15)16)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGFEOXSDDGDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)

![N-(3-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2610038.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)